molecular formula C20H19N3O4S B11100646 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11100646
M. Wt: 397.4 g/mol
InChI Key: GFCVUXLITSJSNM-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a Schiff base compound known for its unique chemical structure and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a combination of a dimethoxyphenyl group, a pyridyl group, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can inhibit the activity of metalloenzymes, leading to various biological effects. Additionally, the Schiff base structure allows the compound to interact with nucleophilic sites in biological molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to its combination of a dimethoxyphenyl group, a pyridyl group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar Schiff bases .

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H19N3O4S/c1-26-17-8-11-19(27-2)15(13-17)14-22-16-6-9-18(10-7-16)28(24,25)23-20-5-3-4-12-21-20/h3-14H,1-2H3,(H,21,23)

InChI Key

GFCVUXLITSJSNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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